molecular formula C13H20BNO5S B1434269 (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704074-57-6

(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1434269
M. Wt: 313.2 g/mol
InChI Key: WUXISXJGKQFRTB-UHFFFAOYSA-N
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Description

“(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704074-57-6 . It has a molecular weight of 313.18 and its IUPAC name is the same as the common name . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20BNO5S/c1-10-5-7-15 (8-6-10)21 (18,19)13-9-11 (14 (16)17)3-4-12 (13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Pharmacological Applications

  • Antinociceptive and Anti-inflammatory Properties : Compounds related to (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid have been studied for their potential antinociceptive (pain-relieving) pharmacology. For example, a study on a novel nonpeptidic bradykinin B1 receptor antagonist demonstrated significant antinociceptive actions in various pain models, suggesting potential utility for the treatment of inflammatory pain states and some aspects of neuropathic pain (Porreca et al., 2006).

  • Antagonistic Actions on Endothelin Receptors : Another study focused on endothelin antagonists, which are selective for the ETA receptor and intended for use in pulmonary hypertension. These compounds, including ones related to the queried molecule, have shown to produce arteritis in coronary arteries in animal models, suggesting a pharmacological process possibly involving intense, prolonged vasodilation (Jones et al., 2003).

Chemical Synthesis and Activity

  • Synthesis and Antiestrogenic Activity : Related compounds have been synthesized and evaluated for their antiestrogenic activity, demonstrating high binding affinity and potential for therapeutic applications in conditions influenced by estrogen levels (Jones et al., 1979).

  • Iron Excretion Enhancement : Some derivatives have been explored for their ability to enhance iron excretion, which is crucial for conditions like iron overload disorders. These studies provide a foundation for the development of therapeutics targeting iron homeostasis (Molenda et al., 1994).

Potential for Imaging and Diagnostic Applications

  • Radiotracer Development for Brain Imaging : Derivatives have been developed as potential PET radiotracers for studying specific brain receptors in animal models, indicating applications in neuroscience research and diagnostic imaging (Naik et al., 2018).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It is always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO5S/c1-10-5-7-15(8-6-10)21(18,19)13-9-11(14(16)17)3-4-12(13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXISXJGKQFRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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